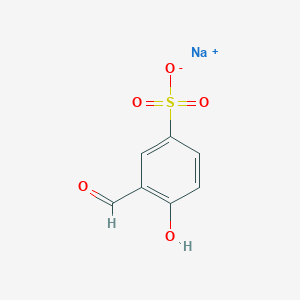
Ethoxydiisobutylaluminium
Overview
Description
Ethoxydiisobutylaluminium, also known as ethoxy-bis(2-methylpropyl)alumane, is an organoaluminium compound with the molecular formula C₁₀H₂₆AlO. It is primarily used in organic synthesis and as a catalyst in various chemical reactions. The compound is characterized by its ability to form stable complexes with other molecules, making it a valuable reagent in both academic and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethoxydiisobutylaluminium can be synthesized through the reaction of diisobutylaluminium hydride with ethanol. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:
(i-Bu2AlH)+EtOH→(i-Bu2AlOEt)+H2
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where diisobutylaluminium hydride is reacted with ethanol under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to achieve the desired purity levels .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming aluminium oxides and other by-products.
Reduction: It can act as a reducing agent in various organic reactions, converting carbonyl compounds to alcohols.
Substitution: The compound can participate in substitution reactions where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Typical reagents include hydrogen gas and other reducing agents.
Substitution: Reagents such as halides and other nucleophiles are commonly used.
Major Products Formed:
Oxidation: Aluminium oxides and alcohols.
Reduction: Alcohols and other reduced organic compounds.
Substitution: Various substituted organoaluminium compounds.
Scientific Research Applications
Ethoxydiisobutylaluminium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of ethoxydiisobutylaluminium involves its ability to form stable complexes with other molecules. This complexation can facilitate various chemical reactions by stabilizing transition states and intermediates. The compound can also act as a Lewis acid, accepting electron pairs from other molecules and thereby promoting catalytic activity. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Diisobutylaluminium hydride: Used as a reducing agent in organic synthesis.
Triethylaluminium: Commonly used in polymerization reactions.
Diethylaluminium chloride: Used in the production of pharmaceuticals and other fine chemicals.
Comparison: Ethoxydiisobutylaluminium is unique in its ability to form stable ethoxy complexes, which can enhance its reactivity and selectivity in various chemical reactions. Compared to diisobutylaluminium hydride, it offers greater stability and ease of handling. Triethylaluminium and diethylaluminium chloride, while similar in their catalytic properties, differ in their specific applications and reactivity profiles .
Properties
IUPAC Name |
ethoxy-bis(2-methylpropyl)alumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.C2H5O.Al/c2*1-4(2)3;1-2-3;/h2*4H,1H2,2-3H3;2H2,1H3;/q;;-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAIERUWZADBAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Al](CC(C)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23AlO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166304 | |
| Record name | Ethoxydiisobutylaluminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15769-72-9 | |
| Record name | Ethoxybis(2-methylpropyl)aluminum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15769-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethoxydiisobutylaluminium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015769729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethoxydiisobutylaluminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethoxydiisobutylaluminium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.223 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















